molecular formula C21H12BrClF3N5O4 B11692633 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11692633
M. Wt: 570.7 g/mol
InChI Key: SJMVRVLUVMALSC-UHFFFAOYSA-N
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Description

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, nitro, methoxy, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, brominated compounds, and pyrazolo[1,5-a]pyrimidine derivatives. The key steps in the synthesis may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Incorporation of bromine and chlorine atoms.

    Coupling Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.

    Functional Group Modifications: Introduction of methoxy and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine and chlorine), the compound can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new derivatives with different halogens.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group, for example, can participate in redox reactions, while the halogens can form strong interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxy-3-methoxybenzyl)aniline
  • 2-bromo-N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide
  • 4-bromo-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)benzamide

Uniqueness

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions.

Properties

Molecular Formula

C21H12BrClF3N5O4

Molecular Weight

570.7 g/mol

IUPAC Name

3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H12BrClF3N5O4/c1-35-12-5-2-10(3-6-12)15-9-16(21(24,25)26)30-19(27-15)17(22)18(29-30)20(32)28-14-7-4-11(31(33)34)8-13(14)23/h2-9H,1H3,(H,28,32)

InChI Key

SJMVRVLUVMALSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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